![molecular formula C8H13NO2 B13009254 rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13009254.png)
rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid: is a bicyclic amino acid derivative. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is a seven-membered ring system with two bridgehead carbons. The presence of an amino group and a carboxylic acid group makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Epimerization-Lactamization Cascade Reaction:
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.
Major Products:
- Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.
- Reduction of the carboxylic acid group results in the corresponding alcohol.
- Substitution reactions yield various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
- It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists .
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid is largely dependent on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bicyclic structure provides a rigid framework that can fit into specific binding sites, making it a valuable scaffold in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane:
(1R,2R,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid:
Uniqueness:
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-7-3-4-1-5(7)2-6(4)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5-,6?,7?/m1/s1 |
InChI-Schlüssel |
GTRUFTQABLIOLT-HCRKAXIXSA-N |
Isomerische SMILES |
C1[C@@H]2CC([C@H]1CC2N)C(=O)O |
Kanonische SMILES |
C1C2CC(C1CC2N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


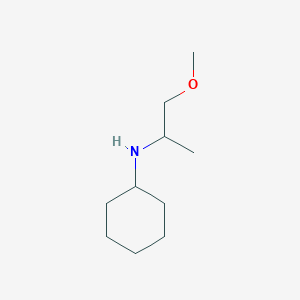
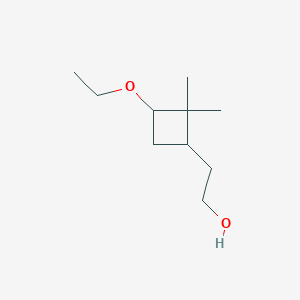
![1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13009179.png)
![7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009183.png)
![Methylthieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13009187.png)
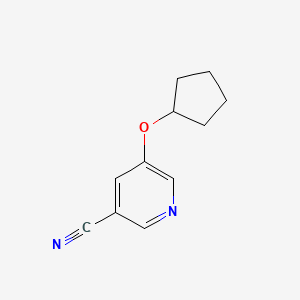
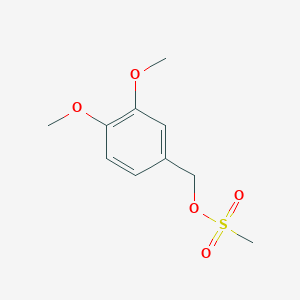
![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009222.png)

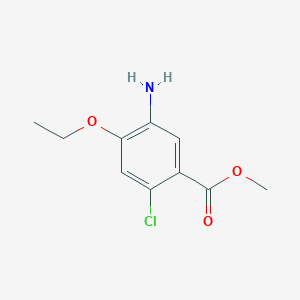


![1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate](/img/structure/B13009246.png)
![4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B13009251.png)
